molecular formula C13H10ClN3O3S2 B2675785 5-chloro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)thiophene-2-sulfonamide CAS No. 2034363-36-3

5-chloro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)thiophene-2-sulfonamide

Cat. No. B2675785
CAS RN: 2034363-36-3
M. Wt: 355.81
InChI Key: ZQBBUHLCRMABOI-UHFFFAOYSA-N
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Description

5-chloro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)thiophene-2-sulfonamide is a chemical compound that has shown great potential. It is a part of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .


Synthesis Analysis

The synthesis of similar compounds involves a Suzuki cross-coupling reaction of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide with various aryl/heteroaryl boronic acids/pinacol esters . The intermediate compound is prepared by condensation of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid mediated by TiCl4 .


Molecular Structure Analysis

The molecular formula of the compound is C13H10ClN3O3S2 and its molecular weight is 355.81. More detailed structural analysis would require specific experimental data or computational modeling.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include condensation and Suzuki cross-coupling reactions . The exact reactions for this specific compound would depend on the starting materials and conditions used.

Scientific Research Applications

Cancer Research

This compound has been used in the development of a new series of chalcones that may be useful in the treatment of lung cancer . The cytotoxic effect of these novel chalcones against the lung cancer cell line (A549) was detected using an MTT assay . The results proved that all tested chalcones give different cytotoxic effects toward lung carcinoma .

Molecular Mechanistic Investigations

Molecular docking studies were performed on the most two effective chalcones 7b and 7c . Different molecular techniques were utilized to study the activity and the effect of two chalcones 7b and 7c on apoptosis of A549 cell line .

Suzuki–Miyaura Coupling

Although not directly mentioned in the search results, compounds similar to “5-chloro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)thiophene-2-sulfonamide” could potentially be used in Suzuki–Miyaura coupling . This is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Development of New Drugs

The compound could be used in the development of new drugs due to its potential biological activities. For example, chalcones exhibit a wide range of biological activities including antibacterial, antimalarial, antioxidant, antiviral, anti-inflammatory, analgesic, antiplatelet, and anti-cancer agents .

Synthesis of Novel Chalcones

The compound can be used in the synthesis of novel chalcones, which are subject of ongoing research since they exhibit a wide range of biological activities .

Study of Apoptosis in Cancer Cells

The compound can be used to study the apoptosis of cancer cells. In a study, different molecular techniques were utilized to study the activity and the effect of two chalcones on apoptosis of A549 cell line .

Future Directions

The future directions for this compound could involve further development and testing for its potential applications. For example, it could be evaluated for its anti-tubercular activity, as has been done for similar compounds . Additionally, its physical and chemical properties could be studied in more detail using computational modeling and experimental techniques.

properties

IUPAC Name

5-chloro-N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O3S2/c14-11-3-4-12(21-11)22(18,19)17-8-9-13(16-6-5-15-9)10-2-1-7-20-10/h1-7,17H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQBBUHLCRMABOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NC=CN=C2CNS(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)thiophene-2-sulfonamide

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